3-(Naphthalene-1-sulfonyl)propylamine
Description
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Properties
IUPAC Name |
3-naphthalen-1-ylsulfonylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-4-10-17(15,16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNESQXJKGUSPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Naphthalene-1-sulfonyl)propylamine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a sulfonyl group and a propylamine chain. Its structure contributes to its interaction with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
| Study | Bacterial Strain | MIC (µg/mL) | Effect |
|---|---|---|---|
| Study 1 | E. coli | 32 | Moderate inhibition |
| Study 2 | K. pneumoniae | 16 | Strong inhibition |
Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce markers of inflammation, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A case study evaluated the synergistic effects of this compound in combination with standard antibiotics against resistant strains of bacteria. The combination therapy showed reduced minimum inhibitory concentrations (MICs), enhancing the efficacy of existing antibiotics.
- Inflammation Model : In a controlled study involving induced inflammation in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines compared to the control group. This suggests that it may be effective in treating conditions like arthritis or inflammatory bowel disease.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key functional groups that enhance its biological activity. The sulfonamide moiety is crucial for its interaction with target proteins, while modifications in the propyl chain can affect potency and selectivity.
| Modification | Activity Change |
|---|---|
| Increased chain length | Enhanced binding affinity |
| Substitution on naphthalene ring | Altered receptor selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
